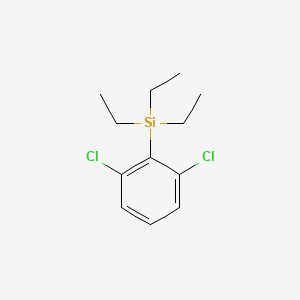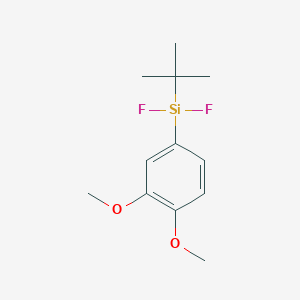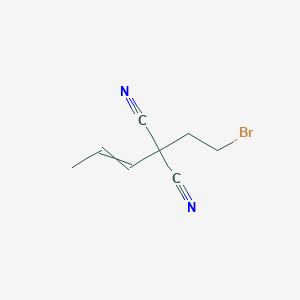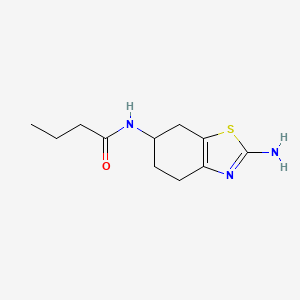
Silane, (2,6-dichlorophenyl)triethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, (2,6-dichlorophenyl)triethyl- is an organosilicon compound with the molecular formula C12H18Cl2Si It is characterized by the presence of a silane group bonded to a 2,6-dichlorophenyl group and three ethyl groups
准备方法
The synthesis of Silane, (2,6-dichlorophenyl)triethyl- typically involves the reaction of 2,6-dichlorophenylmagnesium bromide with triethylchlorosilane. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction conditions often include the use of anhydrous solvents and low temperatures to ensure high yields and purity of the product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Silane, (2,6-dichlorophenyl)triethyl- undergoes various types of chemical reactions, including:
Reduction: The compound can act as a reducing agent in organic synthesis. For example, it can reduce acid chlorides to aldehydes under mild conditions.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides, leading to the formation of new derivatives.
Oxidation: The silane group can be oxidized to form silanols or siloxanes, which are useful intermediates in the synthesis of other organosilicon compounds.
Common reagents used in these reactions include palladium catalysts for reduction, nucleophiles for substitution, and oxidizing agents like hydrogen peroxide for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Silane, (2,6-dichlorophenyl)triethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. Its ability to act as a reducing agent makes it valuable in various synthetic pathways.
Biology: The compound can be used to modify surfaces of biological materials, enhancing their properties for specific applications, such as in biosensors or drug delivery systems.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including coatings, adhesives, and sealants.
作用机制
The mechanism by which Silane, (2,6-dichlorophenyl)triethyl- exerts its effects involves the reactivity of the silane group. The silicon-hydrogen bond is highly reactive and can participate in various chemical transformations. In reduction reactions, the silane group donates hydrogen atoms to the substrate, facilitating the reduction process. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Silane, (2,6-dichlorophenyl)triethyl- can be compared with other similar compounds, such as:
Triethylsilane: A simpler silane compound with three ethyl groups attached to silicon. It is commonly used as a reducing agent in organic synthesis.
Phenylsilane: Contains a phenyl group attached to silicon, used in hydrosilylation reactions.
Dichlorophenylsilane: Similar to Silane, (2,6-dichlorophenyl)triethyl- but with different substituents on the silicon atom.
The uniqueness of Silane, (2,6-dichlorophenyl)triethyl- lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity compared to other silane compounds.
属性
CAS 编号 |
650598-44-0 |
|---|---|
分子式 |
C12H18Cl2Si |
分子量 |
261.26 g/mol |
IUPAC 名称 |
(2,6-dichlorophenyl)-triethylsilane |
InChI |
InChI=1S/C12H18Cl2Si/c1-4-15(5-2,6-3)12-10(13)8-7-9-11(12)14/h7-9H,4-6H2,1-3H3 |
InChI 键 |
XHUZFGFHJQSABU-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)C1=C(C=CC=C1Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Amino-3-[(4-methoxyphenyl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12589076.png)

![N-[2-(Trifluoroacetyl)phenyl]benzamide](/img/structure/B12589085.png)
![11-Hydroxy-6-methoxy-2H,10H-[1,3]dioxolo[4,5-B]xanthen-10-one](/img/structure/B12589093.png)
![{3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol](/img/structure/B12589095.png)


![2-{[(6-Bromohexyl)oxy]methyl}-2-methylpropane-1,3-diol](/img/structure/B12589110.png)
![1-Pentanol, 5-[2-(2-hydroxyethoxy)ethoxy]-](/img/structure/B12589119.png)


![4-Chloro-2-{[3-(2-phenylethoxy)anilino]methyl}phenol](/img/structure/B12589132.png)
![N-[2-(3,4-Dichlorophenyl)ethyl]-N'-quinolin-3-ylurea](/img/structure/B12589134.png)
![4-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B12589147.png)
